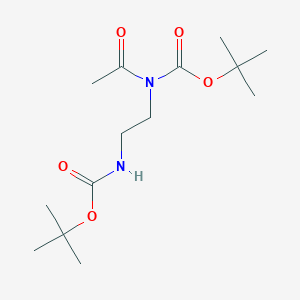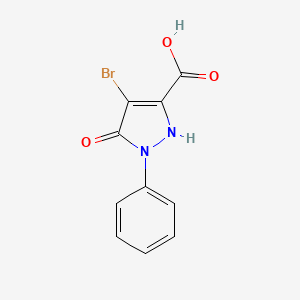
tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate
Descripción general
Descripción
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during chemical synthesis. The compound is characterized by its tert-butyl and Boc (tert-butoxycarbonyl) groups, which provide stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . Another common method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a chemoselective mono-N-Boc protection of various amines .
Industrial Production Methods
In industrial settings, the compound is often produced using di-tert-butyl dicarbonate (Boc2O) and catalytic amounts of DMAP (4-dimethylaminopyridine) under controlled conditions. The reaction is typically carried out at room temperature, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other functional groups under acidic conditions.
Deprotection Reactions: The Boc group is removed using acids like trifluoroacetic acid (TFA), liberating the free amine.
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amines.
Trifluoroacetic acid (TFA): Used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is utilized in various scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Used in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through the protection and deprotection of amines. The Boc group provides stability to the amine, preventing unwanted reactions during synthesis. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This mechanism is crucial in multi-step organic syntheses where selective protection and deprotection are required.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-ethanolamine: Similar in structure, used as a protecting group for amines.
2-Bromoethylamine, N-BOC protected: Another Boc-protected compound used in organic synthesis.
Uniqueness
Tert-butyl (2-N-boc-2-Acetamidoethyl)carbamate is unique due to its specific structure, which provides both stability and ease of removal under mild conditions. This makes it highly versatile and valuable in various synthetic applications compared to other similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-acetyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-10(17)16(12(19)21-14(5,6)7)9-8-15-11(18)20-13(2,3)4/h8-9H2,1-7H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJKENXUKRKDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)


![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)


![3-[(Benzylamino)methyl]-2-methyloxolan-3-ol](/img/structure/B1383469.png)


![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)


![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)
